2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile
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Overview
Description
2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile typically involves the reaction of 2-fluoroethylamine with a suitable pyrazole derivative. One common method includes the use of acetonitrile as a solvent and a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its pyrazole core.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its pyrazole structure. The fluoroethyl group may enhance its binding affinity and selectivity towards these targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]acetonitrile
- 2-[1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl]acetonitrile
- 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
Uniqueness
2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)pyrazol-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-2-4-11-6-7(1-3-9)5-10-11/h5-6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAMLLLBPFAXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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